N-benzyl-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Description
N-benzyl-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazolo ring fused to a pyridazine ring, along with benzyl and chlorobenzyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
N-benzyl-2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S/c22-17-8-6-16(7-9-17)14-30-20-11-10-18-24-26(21(29)27(18)25-20)13-19(28)23-12-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLKHCPZMJQMTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the triazolo ring, followed by the introduction of the pyridazine ring and subsequent functionalization with benzyl and chlorobenzyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
N-benzyl-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the amide bond, producing corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds with similar triazolo-pyridazine structures exhibit anticancer properties. The compound's ability to inhibit specific cancer cell lines is of significant interest. For instance, research into related compounds has shown promising results in targeting cancer pathways and inducing apoptosis in malignant cells .
Anti-inflammatory Effects
Molecular docking studies suggest that N-benzyl-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide may act as a 5-lipoxygenase inhibitor. This enzyme is crucial in the inflammatory response, and inhibiting it could lead to reduced inflammation and associated diseases .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor for various targets. Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase and alpha-glucosidase, which are relevant in the treatment of Alzheimer's disease and Type 2 diabetes mellitus (T2DM), respectively .
Case Study 1: Anticancer Activity
A study conducted on derivatives of triazolo-pyridazines demonstrated their efficacy against various cancer cell lines. The findings suggested that modifications to the benzyl and chlorophenyl groups could enhance cytotoxicity against specific cancer types. Further research into this compound could yield similar results .
Case Study 2: Anti-inflammatory Mechanism
In silico studies have been performed to assess the anti-inflammatory potential of this compound through its interaction with the 5-lipoxygenase enzyme. Results indicated a strong binding affinity, suggesting that this compound could serve as a lead for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of N-benzyl-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes or receptors involved in critical biological processes, leading to the disruption of cellular functions. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. Additionally, the compound may interfere with signal transduction pathways, leading to altered gene expression and cellular responses.
Comparison with Similar Compounds
N-benzyl-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide can be compared with other similar compounds, such as:
N-benzyl-2-(6-((4-methylbenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide: This compound has a methyl group instead of a chlorine atom, which may result in different chemical and biological properties.
N-benzyl-2-(6-((4-fluorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide: The presence of a fluorine atom can significantly alter the compound’s reactivity and interactions with biological targets.
N-benzyl-2-(6-((4-nitrobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide: The nitro group introduces additional electronic effects, potentially enhancing the compound’s biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-benzyl-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.
Molecular Formula: C24H19ClN2O2S
Molecular Weight: 434.9 g/mol
IUPAC Name: N-benzyl-2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]acetamide
InChI Key: UMCXEIORUGSZSL-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of appropriate precursors under controlled conditions using bases and solvents like dichloromethane. The optimization of these conditions can enhance yield and purity.
Biological Activities
Research has identified various biological activities associated with this compound:
Antimicrobial Activity
Studies indicate that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For example:
- Antibacterial Effects: Compounds similar to N-benzyl derivatives show activity against Gram-positive and Gram-negative bacteria. In vitro tests have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 5 to 50 μg/mL depending on the structure and substituents present .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research has shown that triazole derivatives can inhibit cell proliferation in various cancer cell lines:
- Cell Lines Tested: Compounds have been evaluated against human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cell lines.
- Results: Some derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects .
The biological activity of N-benzyl derivatives is attributed to their ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical cellular processes such as proliferation and apoptosis. For instance, interactions with kinases have been noted, which could lead to reduced cell growth in cancerous tissues.
Comparative Analysis
The following table summarizes the biological activities of N-benzyl derivatives compared to other similar compounds:
| Compound Type | Antibacterial Activity | Anticancer Activity | Other Activities |
|---|---|---|---|
| N-benzyl Derivative | Moderate to High (MIC: 5–50 μg/mL) | IC50: Low μM | Antifungal |
| 1,2,4-Triazole Derivative | High (EC50: 7.2 μg/mL against Xanthomonas oryzae) | Moderate (IC50: Varies) | Antiviral |
Case Studies
- Antibacterial Efficacy Study : A study reported that a related triazole compound exhibited a significant reduction in bacterial load in infected mice models when administered at therapeutic doses .
- Cancer Cell Line Study : Another research highlighted the effectiveness of triazole derivatives in inhibiting tumor growth in xenograft models of human cancers, showcasing their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
